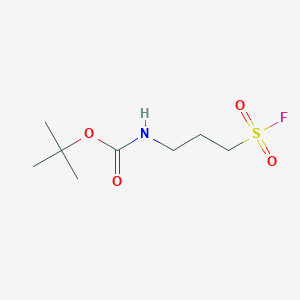

tert-Butyl (3-(fluorosulfonyl)propyl)carbamate

Description

X-Ray Diffraction (XRD)

While crystallographic data for this specific compound are not publicly available, its structural analogs (e.g., sulfonimidoyl fluorides) exhibit monoclinic or orthorhombic crystal systems. The tert-butyl group’s steric bulk and the fluorosulfonyl moiety’s polarity likely influence packing efficiency and lattice parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1\text{H}$$ NMR :

- $$^{13}\text{C}$$ NMR :

- $$^{19}\text{F}$$ NMR :

Infrared (IR) Spectroscopy

Key absorptions include:

- Carbamate C=O stretch: $$ \approx 1700 \, \text{cm}^{-1} $$.

- Sulfonyl S=O asymmetric/symmetric stretches: $$ \approx 1350 \, \text{cm}^{-1} $$ and $$ \approx 1150 \, \text{cm}^{-1} $$.

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility Profiling

Melting and Boiling Points

Experimental data for melting and boiling points are not reported in public databases. However, analogous tert-butyl carbamates typically exhibit melting points between $$50^\circ\text{C}$$ and $$120^\circ\text{C}$$, depending on substituent polarity. The fluorosulfonyl group may elevate the melting point due to increased intermolecular dipole interactions.

Solubility

The compound’s solubility profile is influenced by its polar sulfonyl and carbamate groups and the hydrophobic tert-butyl moiety:

- Polar aprotic solvents : Likely soluble in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), as seen in related sulfonimidoyl fluorides.

- Aqueous solubility : Limited due to the tert-butyl group, but may dissolve in basic aqueous solutions via deprotonation of the carbamate NH.

| Solvent | Predicted Solubility |

|---|---|

| DMSO | High |

| Water | Low |

| Ethanol | Moderate |

Properties

Molecular Formula |

C8H16FNO4S |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

tert-butyl N-(3-fluorosulfonylpropyl)carbamate |

InChI |

InChI=1S/C8H16FNO4S/c1-8(2,3)14-7(11)10-5-4-6-15(9,12)13/h4-6H2,1-3H3,(H,10,11) |

InChI Key |

AGCRDVDTMZGKKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCS(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(fluorosulfonyl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorosulfonylating agent. One common method is the reaction of tert-butyl carbamate with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the fluorosulfonyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(fluorosulfonyl)propyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used, depending on the specific reaction.

Major Products Formed

Substitution Reactions: New carbamate derivatives with different substituents.

Hydrolysis: The corresponding amine and carbon dioxide.

Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

tert-Butyl (3-(fluorosulfonyl)propyl)carbamate has several applications in scientific research:

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound may serve as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used in studies to understand the interaction of carbamate derivatives with biological systems.

Industrial Applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3-(fluorosulfonyl)propyl)carbamate would depend on its specific application. In general, carbamates can act as inhibitors of enzymes by forming covalent bonds with active site residues. The fluorosulfonyl group may enhance the reactivity of the compound, allowing it to interact with specific molecular targets more effectively. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate scaffold is highly modular, allowing for diverse substitutions. Key analogs and their distinguishing features include:

Key Observations:

- Reactivity : The fluorosulfonyl group (-SO₂F) exhibits intermediate reactivity compared to chlorosulfonyl (-SO₂Cl, more reactive) and tosyloxy (-OTs, a classic leaving group). Fluorosulfonyl derivatives may offer better stability while retaining utility in substitution reactions .

- Electron Effects : Trifluoromethyl (-CF₃) and fluorosulfonyl groups enhance electrophilicity, influencing interactions in biological systems (e.g., receptor binding) or synthetic pathways (e.g., directing regioselectivity) .

- Biological Relevance: Compounds like the trifluoromethylphenothiazine derivative () and oxadiazole-containing analogs () highlight applications in drug development, suggesting that the fluorosulfonyl variant could be explored for antimicrobial or CNS activity .

Biological Activity

Tert-butyl (3-(fluorosulfonyl)propyl)carbamate is a specialized organic compound that has garnered interest for its potential biological activity, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group attached to a propyl chain, which is further substituted with a fluorosulfonyl functional group. Its molecular formula is . The unique reactivity of this compound can be attributed to the electrophilic nature of the fluorosulfonyl group, which enhances its interaction with various nucleophiles.

The biological activity of this compound may be linked to its ability to interact with biological macromolecules. Similar compounds have shown potential in modulating enzyme activity and influencing cellular signaling pathways. The fluorosulfonyl group may improve solubility and bioavailability, thereby enhancing the compound's pharmacological properties .

Study 1: Interaction with Amines

In preliminary studies, this compound was found to react effectively with different amines, leading to the formation of sulfamoyl derivatives in high yields. This reaction pathway indicates potential applications in synthesizing biologically active compounds.

Study 2: Fluorosulfonyl Group Influence

Research indicates that the presence of the fluorosulfonyl group may enhance the biological activity of related compounds by improving their solubility and bioavailability. This property is crucial for drug development as it can lead to more effective therapeutic agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-butyl (3-fluoropropyl)carbamate | Contains a fluoropropyl group | Lacks sulfonyl functionality |

| Tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate | Contains a chlorosulfonyl group | Chlorine instead of fluorine |

| Tert-butyl N-[3-(methoxycarbonyl)-propyl]carbamate | Contains a methoxycarbonyl group | Different functional group affecting reactivity |

| Tert-butyl (3-(4-fluorobenzamido)propyl)carbamate | Contains a 4-fluorobenzamido substituent | Aromatic system affecting biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.